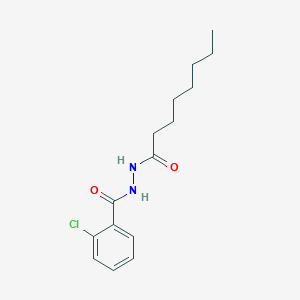

2-chloro-N'-octanoylbenzohydrazide

Overview

Description

“2-chloro-N'-octanoylbenzohydrazide” is a compound that belongs to the class of benzohydrazides, which are known for their diverse chemical reactions and potential for various applications in chemistry and biology. The compound's structure implies it might exhibit specific physical and chemical properties relevant to its reactivity and stability.

Synthesis Analysis

Synthesis of benzohydrazide derivatives often involves condensation reactions between appropriate hydrazides and aldehydes or ketones. Studies like those conducted by Bharty et al. (2015) and Yang et al. (2011) provide insights into the synthesis of similar compounds through various methodologies, highlighting the flexibility and adaptability of these synthetic routes (Bharty et al., 2015) (Yang, 2011).

Molecular Structure Analysis

The molecular structure of benzohydrazide derivatives, including “2-chloro-N'-octanoylbenzohydrazide,” is characterized by single crystal X-ray diffraction techniques, providing detailed information on their crystalline forms and molecular conformations. This structural information is crucial for understanding the compound's chemical behavior and reactivity (Hou, 2009).

Chemical Reactions and Properties

Benzohydrazides undergo a range of chemical reactions, including condensation, cyclization, and nucleophilic substitution, depending on the functional groups present. These reactions are foundational for the synthesis of various heterocyclic compounds and for modifications that enhance the compound's properties for specific applications.

Physical Properties Analysis

The physical properties of “2-chloro-N'-octanoylbenzohydrazide” derivatives, such as solubility, melting point, and thermal stability, are essential for their processing and application. Studies like those by Lei et al. (2013) provide insights into the physical characteristics of similar compounds, contributing to our understanding of how structural variations influence these properties (Lei et al., 2013).

Scientific Research Applications

Synthesis and Characterization of Schiff Bases

- A study by Avram et al. (2021) focused on synthesizing and characterizing Schiff bases for potential use in treating neurodegenerative disorders like Alzheimer’s disease. The research involved bioinformatics and pathology studies of Schiff base derivatives, including those related to 2-chloro-N'-octanoylbenzohydrazide. Their findings indicate these compounds may be drug-like and potentially useful as neuropsychiatric drugs (Avram et al., 2021).

Crystal Engineering and Halogen Bonds

- Oruganti et al. (2017) investigated the solid-state versatility of molecular salts/cocrystals of 2-Chloro-4-nitrobenzoic acid (a related compound) in a study exploring halogen bonds. This research highlights the importance of such bonds in the crystal structures of molecular salts/cocrystals, providing insights relevant to the structural and chemical properties of related hydrazide compounds (Oruganti et al., 2017).

Synthesis of Novel Heterocyclic Compounds

- Bekircan et al. (2015) conducted research on synthesizing novel heterocyclic compounds derived from hydrazides, including those related to 2-chloro-N'-octanoylbenzohydrazide. Their work involved studying the lipase and α-glucosidase inhibition properties of these compounds, suggesting potential applications in biochemical and medicinal research (Bekircan et al., 2015).

Application in Agricultural Nanoparticles

- Campos et al. (2015) explored the use of solid lipid nanoparticles and polymeric nanocapsules for sustained release of agricultural chemicals. This research demonstrates the potential application of 2-chloro-N'-octanoylbenzohydrazide derivatives in developing environmentally friendly and efficient delivery systems for agricultural applications (Campos et al., 2015).

Corrosion Inhibitors Study

- Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole and its derivatives, including those similar to 2-chloro-N'-octanoylbenzohydrazide, assessing their potential as corrosion inhibitors. This research underlines the relevance of such compounds in industrial applications, particularly in metal protection (Obot & Obi-Egbedi, 2010).

Vanadium(V) Complexes with Antimicrobial Activity

- He et al. (2018) synthesized and characterized vanadium(V) complexes derived from chlorido-substituted hydrazone compounds. Their research, which includes compounds related to 2-chloro-N'-octanoylbenzohydrazide, shows potential antimicrobial applications, highlighting the biochemical importance of these complexes (He et al., 2018).

Synthesis in High-Temperature Water

- Dudd et al. (2003) investigated the synthesis of benzimidazoles, including derivatives of 2-chloro-N'-octanoylbenzohydrazide, in high-temperature water. This research emphasizes the potential of environmentally friendly methods in the synthesis of complex organic compounds (Dudd et al., 2003).

On-Water Synthesis of 2-Aryl-1,3,4-Oxadiazole Derivatives

- Zhu et al. (2015) developed a green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles, using hydrazides and demonstrating the eco-friendly synthesis of compounds related to 2-chloro-N'-octanoylbenzohydrazide. This method is notable for its high yields, simplicity, and energy efficiency (Zhu et al., 2015).

Synthesis and Antifungal Activity

- Wen-liang (2011) synthesized 2-chloro-N-phenylbenzamide and researched its antifungal activity. This study contributes to the understanding of the potential agricultural applications of 2-chloro-N'-octanoylbenzohydrazide derivatives in developing new plant pathogenic fungicides (Wen-liang, 2011).

Synthesis and Structures of Hydrazone Compounds

- Lei et al. (2013) synthesized and characterized two hydrazone compounds derived from 4-methylbenzohydrazide, providing valuable information on the chemical properties and potential applications of similar compounds to 2-chloro-N'-octanoylbenzohydrazide in various scientific fields (Lei et al., 2013).

Antiviral Evaluation of Disubstituted Benzimidazole Ribonucleosides

- Zou et al. (1996) evaluated the antiviral properties of certain disubstituted benzimidazole ribonucleosides, providing insights into the potential medicinal applications of compounds structurally related to 2-chloro-N'-octanoylbenzohydrazide (Zou et al., 1996).

properties

IUPAC Name |

2-chloro-N'-octanoylbenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O2/c1-2-3-4-5-6-11-14(19)17-18-15(20)12-9-7-8-10-13(12)16/h7-10H,2-6,11H2,1H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSDUFDRDMCVOEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NNC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

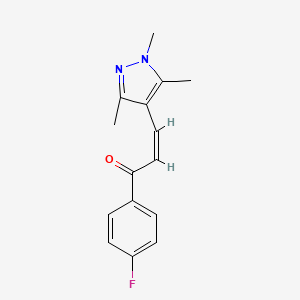

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]-N-(4-fluorophenyl)-1-piperazinecarboxamide](/img/structure/B4557920.png)

![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)

![4-[3-(benzylthio)-1H-diaziren-1-yl]-5-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B4557944.png)

![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)

![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)

![methyl 4-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4557981.png)

![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B4558002.png)